Superior Restoration of Striatal Dopamine in a Subchronic MPTP Model Versus Rasagiline
In a subchronic MPTP mouse model of Parkinson's disease, where treatment was initiated after the toxin insult to model disease progression, SZV-558 (10 mg/kg/day i.p. for 21 days) significantly restored striatal dopamine content, whereas the reference compound rasagiline, administered at the same dose and regimen, failed to show a significant restorative effect [1]. This head-to-head comparison highlights a functional divergence in neurorestorative capacity beyond simple MAO-B inhibition.
| Evidence Dimension | Restoration of endogenous dopamine content in the striatum |
|---|---|
| Target Compound Data | Significantly restored dopamine content (P < 0.001 vs. MPTP group) to levels comparable with saline-treated controls |
| Comparator Or Baseline | Rasagiline (10 mg/kg/day i.p., 21 days) did not significantly restore dopamine content vs. MPTP group |
| Quantified Difference | SZV-558 provided significant restoration; Rasagiline did not. |
| Conditions | Subchronic MPTP mouse model (30 mg/kg i.p. MPTP for 5 days), with compound treatment initiated after the final MPTP dose for 21 days. |
Why This Matters
This data demonstrates SZV-558's unique capacity for neurorestoration in a model of established damage, a feature not shared by the clinically used irreversible inhibitor rasagiline, making it a superior tool for studies on disease modification.
- [1] Harsing, L. G., Jr., et al. (2016). Novel (Hetero)arylalkenyl propargylamine compounds are protective in toxin-induced models of Parkinson's disease. Molecular Neurodegeneration, 11, 11. View Source
